molecular formula C22H20N2O4 B193279 7-Ethylcamptothecin CAS No. 78287-27-1

7-Ethylcamptothecin

Cat. No. B193279
CAS RN: 78287-27-1
M. Wt: 376.4 g/mol
InChI Key: MYQKIWCVEPUPIL-QFIPXVFZSA-N
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Description

7-Ethylcamptothecin is a water-insoluble derivative of camptothecin . It is one of the camptothecin analogs and has strong antitumor activity against L1210 leukemia and Walker 256 carcinosarcoma models .


Synthesis Analysis

7-Ethylcamptothecin is a derivative of camptothecin, a quinoline alkaloid found in the Camptotheca tree . The synthesis of 7-Ethylcamptothecin involves the use of oxidative enzymes for chemoenzymatic synthesis . Other active derivatives of camptothecin such as silatecan, rubitecan, gimatecan, belotecan, and 9-aminocamptothecin were also synthesized from camptothecin .


Molecular Structure Analysis

The molecular formula of 7-Ethylcamptothecin is C22H20N2O4 . Its molecular weight is 376.41 .


Chemical Reactions Analysis

7-Ethylcamptothecin is a derivative of camptothecin and is used in the production of the antineoplastic drug SN-38 . It is also used in the production of other camptothecin analogs .


Physical And Chemical Properties Analysis

7-Ethylcamptothecin has a density of 1.4±0.1 g/cm3 . Its boiling point is 752.9±60.0 °C at 760 mmHg . The compound is light yellow to yellow in color .

Scientific Research Applications

Tumor Treatment and Drug Delivery

7-Ethylcamptothecin (7-EC) and its active metabolite SN-38 have been extensively studied for their use in tumor treatment. One significant development is the creation of SN-38-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres, which enhance the retention time of SN-38 in tumor sites and reduce plasma concentrations. This approach improves therapeutic efficacy and reduces side effects (Hao et al., 2019). Additionally, the potential for SN-38 to bind covalently to 2′-deoxyguanosine under near-physiological conditions has been explored, indicating a new mechanism for topoisomerase I inhibition (Naumczuk et al., 2016).

Pharmacology and Antitumor Activity

Camptothecins, including 7-EC, target topoisomerase I, an enzyme critical for DNA replication and repair. Research on synthetic analogues like topotecan and irinotecan, which convert to the active metabolite SN-38, has shown promising results in the treatment of various cancers (García-Carbonero & Supko, 2002).

Nanotechnology Applications

The use of nanotechnology in drug delivery systems for 7-EC has been studied. For instance, the preparation of chitosan nanoparticles containing SN-38 for colon cancer treatment shows improved drug loading and release behavior (Prasad & Dangi, 2016). Similarly, liposome-based formulations have been developed to stabilize SN-38 and enhance its antitumor efficacy and tissue distribution (Bai et al., 2018).

Molecular Mechanisms and Binding Studies

Research on the molecular mechanisms of 7-EC includes studies on its binding to intravenous immunoglobulin, which can potentially be used to enhance the drug's delivery and efficacy (Liu et al., 2018).

Safety And Hazards

7-Ethylcamptothecin is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228960
Record name 7-Ethylcamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylcamptothecin

CAS RN

78287-27-1
Record name 7-Ethylcamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78287-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethylcamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethylcamptothecin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Ethylcamptothecin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-ETHYLCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
A Guiotto, M Canevari, P Orsolini… - Journal of medicinal …, 2004 - ACS Publications
… 10-Amino-7-ethylcamptothecin concentrations in plasma … -7-ethylcamptothecin and 10-amino-7-ethylcamptothecin sodium … forms of 10-amino-7-ethylcamptothecin is 8-fold higher than …
Number of citations: 32 pubs.acs.org
H Gao, X Zhang, Y Chen, H Shen, J Sun… - Bioorganic & medicinal …, 2005 - Elsevier
… The synthesis method was based on the Claisen rearrangement of 10-allyloxy-7-ethylcamptothecin. All of the compounds were assayed for cytotoxicity against two human tumor cell …
Number of citations: 17 www.sciencedirect.com
Y FUJITA, T YAEGASHI, S SAWADA… - Biological and …, 1995 - jstage.jst.go.jp
A hydrolytic enzyme which catalyzes hydrolysis of the ester-linkage of a series of 17-O-acyl derivatives of 7-ethylcamptothecin-21-(2-dimethylamino) ethylamide [acyl derivatives of 22E] …
Number of citations: 6 www.jstage.jst.go.jp
T Yaegashi, S SAWADA, T FURUTA… - Chemical and …, 1993 - jstage.jst.go.jp
… We have already reported the synthesis of E-ring-modified 17-O-acy1 amide derivatives of 7-ethylcamptothecin (1b) and their significant activity.“ In this paper, we wish to describe an …
Number of citations: 19 www.jstage.jst.go.jp
S Sawada, T YAEGASHI, T FURUTA… - Chemical and …, 1993 - jstage.jst.go.jp
… 7-Ethylcamptothecin (1d), a model which does not have any site on the A-ring for further … Chemistry We selected 7—ethylcamptothecin (1d) as a starting material because 1d …
Number of citations: 26 www.jstage.jst.go.jp
T Watanabe, Y Tsuboi, S Nomura - Chemistry–An Asian Journal, 2013 - Wiley Online Library
A robust, practical synthesis of (20S)‐10‐(3‐aminopropyloxy)‐7‐ethylcamptothecin (T‐2513, 5), which is a water‐soluble analogue of camptothecin, has been developed. The key step …
Number of citations: 7 onlinelibrary.wiley.com
H Nagata, N Kaneda, T Furuta, S Sawada… - Cancer treatment …, 1987 - europepmc.org
Some biological effects of camptothecin (CPT) and its new derivative 7-ethylcamptothecin (ECPT) were studied. The drugs were effective against murine leukemia; ECPT was more …
Number of citations: 30 europepmc.org
T YAEGASHI, S SAWADA, H NAGATA… - Chemical and …, 1994 - jstage.jst.go.jp
… “ We have already reported the synthesis of E-ringmodified water—soluble derivatives of 7-ethylcamptothecin (1b) and their remarkable antitumor activities.“ The solubilizing method …
Number of citations: 57 www.jstage.jst.go.jp
X Wang, X Wu, N Cheng, H Zhao, Z Gu… - Synthetic …, 2007 - Taylor & Francis
… of 7‐ethylcamptothecin (or 7‐propylcamptothecin). But it was pointed out by You et al.Citation7 that the yield was low when this method was used to synthesize 7‐ethylcamptothecin. …
Number of citations: 3 www.tandfonline.com
YC Liu, YY Li, XJ Yao, HL Qi, XX Wei, JN Liu - Molecules, 2018 - mdpi.com
… 7-ethylcamptothecin and IVIG was studied in vitro in this study. It was shown that the main binding mode of IVIG to 7-ethylcamptothecin … after binding to 7-ethylcamptothecin. Additionally, …
Number of citations: 10 www.mdpi.com

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